Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate is a chemical compound with the molecular formula C15H23Cl2NO6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a tris(2-hydroxyethyl)ammonium cation and a 2-(2,4-dichlorophenoxy)propionate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction between tris(2-hydroxyethyl)amine and 2-(2,4-dichlorophenoxy)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial process aims to maximize efficiency and minimize waste, ensuring a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated phenoxy compounds, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products, including herbicides and other agrochemicals .
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds have similar structures but differ in the halogen and methyl groups attached to the phenoxy ring.
2,4-D-trolamine (2,4-dichlorophenoxy)acetic acid compound with 2,2′,2″-nitrilotris [ethanol]: This compound shares the 2,4-dichlorophenoxy group but has a different cationic component.
Uniqueness
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate is unique due to its specific combination of the tris(2-hydroxyethyl)ammonium cation and the 2-(2,4-dichlorophenoxy)propionate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications .
Properties
CAS No. |
53404-48-1 |
---|---|
Molecular Formula |
C15H21Cl2NO5 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21Cl2NO5/c1-11(23-14-3-2-12(16)10-13(14)17)15(21)22-9-6-18(4-7-19)5-8-20/h2-3,10-11,19-20H,4-9H2,1H3 |
InChI Key |
ORQFTBNIICUYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCN(CCO)CCO)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.